molecular formula C19H17NO5 B11827054 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde CAS No. 141123-48-0

1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11827054
CAS No.: 141123-48-0
M. Wt: 339.3 g/mol
InChI Key: OZWPUMSCKYGWIN-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a 3,4,5-trimethoxybenzoyl group attached to an indole ring, with an aldehyde functional group at the 3-position of the indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like carbonic anhydrase and disrupt signaling pathways such as the Wnt/β-catenin pathway. These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

141123-48-0

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C19H17NO5/c1-23-16-8-12(9-17(24-2)18(16)25-3)19(22)20-10-13(11-21)14-6-4-5-7-15(14)20/h4-11H,1-3H3

InChI Key

OZWPUMSCKYGWIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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